2-Bromo-3'-methoxybenzophenone

Vue d'ensemble

Description

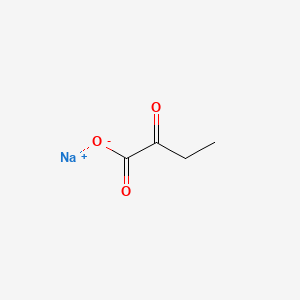

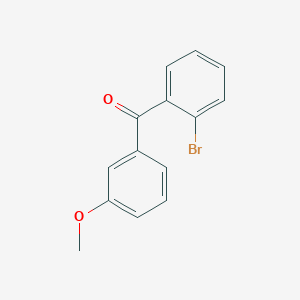

2-Bromo-3’-methoxybenzophenone is a synthetic organic compound with the molecular formula C14H11BrO2 . It is also known as Oxybenzone, which is commonly used as a UV filter in sunscreens and other cosmetic products. It belongs to the group of benzophenone derivatives that are widely used for their UV absorbing properties.

Synthesis Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . The products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene were analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Molecular Structure Analysis

The molecular structure of 2-Bromo-3’-methoxybenzophenone has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene involves multiple steps . When the brominated alkoxythiophene is used as a monomer, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .Physical And Chemical Properties Analysis

2-Bromo-3’-methoxybenzophenone has a molecular weight of 291.14 . Its melting point is between 83-85 °C, and its predicted boiling point is 395.7±22.0 °C . The predicted density is 1.401±0.06 g/cm3 .Applications De Recherche Scientifique

Pharmaceutical Applications

2-Bromo-3’-methoxybenzophenone serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom is reactive and can be used for further chemical transformations, essential in creating active pharmaceutical ingredients (APIs). For instance, it has been utilized in the stabilization of clopidogrel active metabolite in human plasma, ensuring its stability during sample processing and storage .

Material Science

In material science, this compound finds its use in the development of new materials with specific optical or electronic properties. The brominated benzophenone can undergo polymerization reactions to form polymers with potential applications in creating novel photoresponsive materials .

Chemical Synthesis

2-Bromo-3’-methoxybenzophenone is employed in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in constructing complex molecules, including those with fluorinated side chains, which are of significant interest in medicinal chemistry due to their biological activity .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Bromo-3’-methoxybenzophenone can be used as standards or reagents in chromatographic methods such as HPLC. They help in the separation and quantification of compounds, especially in complex mixtures .

Life Science Research

This compound is instrumental in life science research, particularly in the study of cell signaling pathways and enzyme inhibition. Its structural features allow for incorporation into larger biomolecules, aiding in the exploration of biological systems .

Chromatography

2-Bromo-3’-methoxybenzophenone can be used in chromatography as a precursor for synthesizing stationary phases or as a component in the mobile phase to improve the separation of substances. Its unique properties can enhance the resolution and selectivity of chromatographic processes .

Mécanisme D'action

Target of Action

Similar compounds such as bronopol, or 2-bromo-2-nitro-1,3-propanediol, have been reported to exhibit wide-spectrum antimicrobial properties .

Mode of Action

It’s known that drugs generally work by binding to a receptor, a cellular component that the drugs interact with to produce a cellular action . The interaction between the compound and its targets could result in changes at the molecular and cellular levels.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-bromophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUVINRQDBZIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90636039 | |

| Record name | (2-Bromophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90636039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3'-methoxybenzophenone | |

CAS RN |

890098-06-3 | |

| Record name | (2-Bromophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90636039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)

![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)